
2-(Bromomethyl)-5-chloro-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-chloro-8-methoxyquinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with bromomethyl, chloro, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-8-methoxyquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromomethylation of 5-chloro-8-methoxyquinoline using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . Another approach involves the use of paraformaldehyde and hydrobromic acid in acetic acid to introduce the bromomethyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of solvents like acetone, dichloromethane, or acetonitrile is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-chloro-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form quinoline N-oxides.
Reduction: The chloro group can be reduced to form the corresponding quinoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products
Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of quinoline.
Oxidation: Quinoline N-oxides.
Reduction: Dechlorinated quinoline derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-chloro-8-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-chloro-8-methoxyquinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The chloro and methoxy groups contribute to the compound’s overall electronic properties, influencing its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-5-chloroquinoline
- 2-(Bromomethyl)-8-methoxyquinoline
- 5-Chloro-8-methoxyquinoline
Uniqueness
2-(Bromomethyl)-5-chloro-8-methoxyquinoline is unique due to the presence of all three substituents (bromomethyl, chloro, and methoxy) on the quinoline core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
172033-46-4 |
|---|---|
Formule moléculaire |
C11H9BrClNO |
Poids moléculaire |
286.55 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-15-10-5-4-9(13)8-3-2-7(6-12)14-11(8)10/h2-5H,6H2,1H3 |
Clé InChI |
ZUUIVRAEWWPJBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


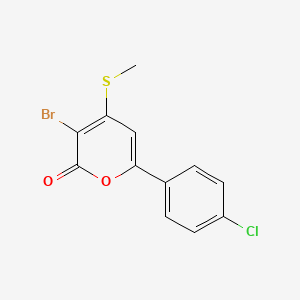
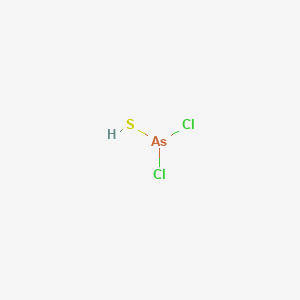
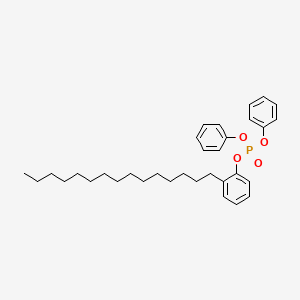
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)

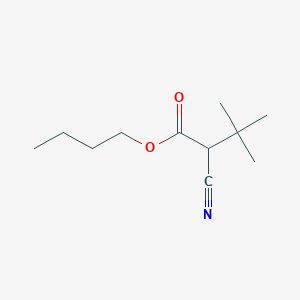
![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
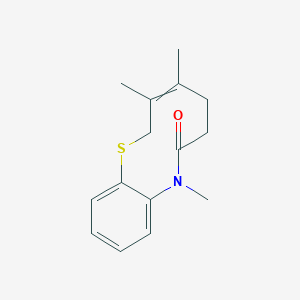
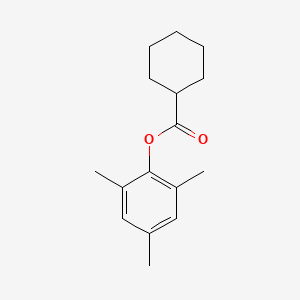
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)



